molecular formula C12H11BrO2 B3019358 7-Bromospiro[chromane-2,1'-cyclobutan]-4-one CAS No. 403793-82-8

7-Bromospiro[chromane-2,1'-cyclobutan]-4-one

Cat. No.: B3019358
CAS No.: 403793-82-8
M. Wt: 267.122
InChI Key: NFFYAQKQNVMCOH-UHFFFAOYSA-N
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Description

7-Bromospiro[chromane-2,1’-cyclobutan]-4-one: is a synthetic organic compound characterized by a spirocyclic structure, where a bromine atom is attached to the chromane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one typically involves the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving phenols and aldehydes.

    Introduction of the Bromine Atom: Bromination of the chromane ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a cycloaddition reaction involving a suitable cyclobutane precursor.

Industrial Production Methods: Industrial production of 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Industry: In the industrial sector, 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

  • 6-Bromospiro[chromane-2,1’-cyclobutan]-4-amine
  • 6-Bromospiro[chromane-2,1’-cyclobutan]-4-ol

Comparison: Compared to similar compounds, 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one is unique due to the position of the bromine atom and the specific spirocyclic structure. These features may result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFYAQKQNVMCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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